molecular formula C16H31BrO2 B1293810 Ethyl 2-bromotetradecanoate CAS No. 14980-92-8

Ethyl 2-bromotetradecanoate

Cat. No. B1293810
CAS RN: 14980-92-8
M. Wt: 335.32 g/mol
InChI Key: JQQZIRFEGUUJBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated ethyl esters can involve various methods, such as esterification, bromination, and reactions with organometallic compounds. For instance, ethyl 2-bromopropionate was synthesized through esterification using 2-bromopropionic acid and ethanol, with toluenesulfonic acid as a catalyst . Similarly, ethyl 2-(bromomethyl)acrylate can be prepared by a Wittig-Horner reaction followed by bromination . These methods could potentially be adapted for the synthesis of ethyl 2-bromotetradecanoate.

Molecular Structure Analysis

The molecular structure of brominated ethyl esters can be characterized using techniques such as X-ray diffraction. For example, the crystal structure of ethylene di-11-bromoundecanoate was determined to be monoclinic with fully extended hydrocarbon chains in the crystalline state . This information suggests that ethyl 2-bromotetradecanoate may also exhibit an extended conformation in its crystalline form.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ethyl esters include boiling points, solubility, and refractive indices. Ethyl 2-(bromomethyl)acrylate is described as a colorless liquid, insoluble in water but soluble in organic solvents like ether and acetone . These properties are important for handling and storage considerations, as well as for their use in further chemical reactions.

Scientific Research Applications

Chemistry Teaching and Learning

A study by Han Li-rong (2010) highlights the application of Ethyl 2-bromotetradecanoate in chemistry education. This chemical compound is used as a case study in teaching, encouraging students to explore, raise questions, and engage in group discussions, thereby enhancing their understanding of chemistry concepts (Han Li-rong, 2010).

Organic Synthesis

Research by Xue-Feng Zhu et al. (2003) demonstrates the use of similar compounds in organic synthesis, specifically in the synthesis of highly functionalized tetrahydropyridines. These compounds have potential applications in pharmaceuticals and materials science (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Radical Addition Reactions

H. Yorimitsu et al. (2001) explored the use of Ethyl 2-bromotetradecanoate in bromine atom-transfer radical addition reactions. This study focuses on the solvent effect on these reactions, providing insights into the chemical behavior of such compounds in different environments (H. Yorimitsu, H. Shinokubo, S. Matsubara, K. Oshima, K. Omoto, H. Fujimoto, 2001).

Catalysis and Coupling Reactions

Polymer Chemistry

N. K. Singha et al. (2005) studied the use of Ethyl 2-bromotetradecanoate in atom transfer radical polymerization, highlighting its role in the synthesis of polymers with specific properties. This research contributes to the field of polymer chemistry and material science (N. K. Singha, B. Ruiter, U. Schubert, 2005).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-bromotetradecanoate is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

ethyl 2-bromotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19-4-2/h15H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQZIRFEGUUJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884780
Record name Tetradecanoic acid, 2-bromo-, ethyl ester
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Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromotetradecanoate

CAS RN

14980-92-8
Record name Tetradecanoic acid, 2-bromo-, ethyl ester
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Record name Tetradecanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromotetradecanoate
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Record name Tetradecanoic acid, 2-bromo-, ethyl ester
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Record name Tetradecanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromotetradecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Parang, EE Knaus, LI Wiebe, S Sardari… - Archiv der …, 1996 - Wiley Online Library
Myristic acid analogs that are putative inhibitors of N‐myristoyl‐transferase were tested in vitro for activity against yeasts (Saccharomyces cerevisiae, Candida albicans, Cryptococcus …
Number of citations: 69 onlinelibrary.wiley.com
AJ Manny, S Kjelleberg, N Kumar, R de Nys, RW Read… - Tetrahedron, 1997 - Elsevier
… 14 This process took 6-8 h except in the case of ethyl 2-bromotetradecanoate, which required 24 h at reflux. Reduced pressure distillation and column chromatography afforded the …
Number of citations: 136 www.sciencedirect.com
DG Chasin, EG Perkins - Chemistry and Physics of Lipids, 1971 - Elsevier
… Triethyl 2-phosphonotetradecanoate (I1) was prepared by the MichaelisArbuzov reaction between triethyl phosphite and ethyl 2-bromotetradecanoate according to the procedure of …
Number of citations: 4 www.sciencedirect.com
S Javid, MN Purohit, H Yogish Kumar… - Journal of Biologically …, 2020 - Taylor & Francis
Naturally occurring chemical substances and their semisynthetic derivatives have shown various biological activities. In this context, Myristic acid, a naturally occurring saturated fatty …
Number of citations: 4 www.tandfonline.com
GD Robinson Jr - 1973 - osti.gov
Gamma-emitting analog molecules are potentially useful tools for monitoring specific metabolic processes and for developing improved radiopharmaceuticals. Continued interest in the …
Number of citations: 0 www.osti.gov

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